molecular formula C26H26ClN3O3S B2588872 N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide CAS No. 462083-49-4

N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide

Cat. No.: B2588872
CAS No.: 462083-49-4
M. Wt: 496.02
InChI Key: HUPJQYGQLLLQOB-UHFFFAOYSA-N
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Description

N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide is a complex organic compound that features a combination of functional groups including a benzoyl group, a thioureido group, a methoxy group, and a chlorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation of 4-tert-butylbenzoyl chloride with mesitylene, promoted by aluminum chloride (AlCl3) as a catalyst . The final step involves the coupling of the intermediate product with 2-chlorobenzamide in the presence of a suitable base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds with proteins, potentially inhibiting their function. The benzoyl and methoxy groups can interact with hydrophobic pockets in enzymes, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

IUPAC Name

N-[4-[(4-tert-butylbenzoyl)carbamothioylamino]-2-methoxyphenyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O3S/c1-26(2,3)17-11-9-16(10-12-17)23(31)30-25(34)28-18-13-14-21(22(15-18)33-4)29-24(32)19-7-5-6-8-20(19)27/h5-15H,1-4H3,(H,29,32)(H2,28,30,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPJQYGQLLLQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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